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Compound of Interest

Compound Name: 2H-Indazole, 3-methoxy-2-methyl-

CAS No.: 185553-71-3

Cat. No.: B11920893

Get Quote

Executive Summary
This technical guide details the regioselective synthesis and structural characterization of 3-

methoxy-2-methyl-2H-indazole. While indazoles are privileged scaffolds in medicinal chemistry

(e.g., the kinase inhibitors Pazopanib and Axitinib), the specific "3-methoxy-2-methyl" motif

presents a unique synthetic challenge: controlling the competition between N-alkylation and O-

alkylation in the tautomeric indazolone precursor.

This protocol utilizes a silver-mediated O-methylation strategy to lock the kinetic enol ether,

ensuring high regiochemical fidelity. The guide includes detailed experimental procedures,

mechanistic insights into the regioselectivity, and self-validating characterization data.

Retrosynthetic Analysis & Strategy
The target molecule features a 2H-indazole core with a methyl group at

and a methoxy group at

. Direct alkylation of a bare indazole ring often yields intractable mixtures of
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and

isomers.[1][2] Therefore, the strategy relies on pre-installing the

-methyl group via a cyclization precursor, followed by selective O-methylation.

Strategic Pathway
Precursor Assembly: Synthesis of 1,2-dihydro-2-methyl-3H-indazol-3-one (also known as 2-

methyl-2H-indazol-3-ol). This fixes the

substituent.

Functionalization: Regioselective O-methylation of the lactam/enol tautomer.
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Figure 1: Retrosynthetic logic prioritizing N2-positioning prior to ring closure.

Experimental Protocols
Step 1: Synthesis of 1,2-dihydro-2-methyl-3H-indazol-3-
one
The most reliable route to the

-methylated core avoids the ambiguity of alkylating an existing indazole ring. Instead, we
employ the reductive cyclization of N-methyl-2-nitrobenzamide.

Reagents:

N-methyl-2-nitrobenzamide (1.0 equiv)

Zinc powder (4.0 equiv)

Sodium Hydroxide (NaOH), 20% aqueous solution
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Methanol (solvent)

Protocol:

Dissolution: Dissolve N-methyl-2-nitrobenzamide (10 mmol) in Methanol (50 mL).

Activation: Add 20% aqueous NaOH (20 mL) and stir at room temperature for 10 minutes.

Reduction: Cool the solution to 0°C. Add Zinc powder (40 mmol) portion-wise over 30

minutes to control the exotherm.

Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours. The solution typically turns from

yellow to colorless/pale grey.

Work-up: Filter the hot mixture through a Celite pad to remove zinc residues. Acidify the

filtrate with HCl (1M) to pH ~5.

Isolation: Concentrate the methanol under reduced pressure. The product, 2-methyl-2H-

indazol-3-ol, precipitates as a white solid. Recrystallize from Ethanol/Water.

Checkpoint (Self-Validation):

Appearance: White crystalline solid.

1H NMR (DMSO-d6): Look for the

-Me signal around

3.6 ppm and a broad singlet for the -OH (enol form) or amide NH (keto form) depending on
solvent polarity.

Step 2: Regioselective O-Methylation (The Critical Step)
The precursor exists in equilibrium between the lactam (keto) and lactim (enol) forms. Standard

alkylation (e.g., NaH/MeI) often favors N-alkylation at the

position due to the thermodynamic stability of the amide-like resonance. To force O-
methylation, we utilize Silver Carbonate (
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), which acts as a "soft" Lewis acid, coordinating the nitrogen and directing the electrophile to
the "hard" oxygen center.

Reagents:

2-methyl-2H-indazol-3-ol (from Step 1) (1.0 equiv)

Methyl Iodide (MeI) (1.5 equiv)

Silver Carbonate (

) (1.1 equiv)

Benzene or Toluene (Anhydrous solvent)

Protocol:

Setup: In a flame-dried round-bottom flask under Argon, suspend 2-methyl-2H-indazol-3-ol

(5 mmol) and

(5.5 mmol) in anhydrous Toluene (30 mL).

Addition: Add Methyl Iodide (7.5 mmol) dropwise via syringe. Use a foil wrap to protect the

reaction from light (silver salts are photosensitive).

Reaction: Stir at room temperature for 24 hours. If TLC shows incomplete conversion, heat

gently to 40°C.

Filtration: Filter the reaction mixture through a short pad of silica gel or Celite to remove

silver iodide precipitates. Wash the pad with Ethyl Acetate.

Purification: Concentrate the filtrate. Purify the residue via flash column chromatography

(Silica gel, Hexane:EtOAc gradient).

Mechanism of Selectivity: The silver ion (

) coordinates to the

lone pair and the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11920893?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-system, effectively blocking

-alkylation. This leaves the oxygen atom as the primary nucleophile to attack the methyl iodide.
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Ag-Complex Intermediate
(N1 blocked by Ag)

+ Ag2CO3

3-methoxy-2-methyl-2H-indazole
(O-Alkylated)

+ MeI
(Major Path)

1,2-dimethylindazolone
(N-Alkylated - Avoided)

(Minor Path)
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Figure 2: Mechanistic pathway highlighting the role of Silver Carbonate in directing O-

alkylation.

Characterization & Data Analysis
The identity of 3-methoxy-2-methyl-2H-indazole is confirmed by the distinct chemical shifts of

the two methyl groups. In the

-methylated byproduct (1,2-dimethylindazolone), the carbonyl carbon would appear ~160-170
ppm. In the target O-methyl compound, the

carbon is part of an enol ether, typically shifting upfield relative to the carbonyl, and the

-Me proton signal is distinct.

Quantitative Data Summary
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Property Expected Value / Range Diagnostic Note

Physical State White to off-white solid

1H NMR (N-Me) 3.80 – 3.95 ppm (s, 3H) -Methyl group

1H NMR (O-Me) 4.10 – 4.25 ppm (s, 3H)
-Methoxy group (Deshielded

by Oxygen)

1H NMR (Ar-H) 6.90 – 7.70 ppm (m, 4H) Aromatic core

13C NMR (C3) 150 – 155 ppm
Diagnostic of C-O bond (vs

C=O >160 ppm)

MS (ESI+) m/z 163.09 Consistent with Formula

Interpretation of NMR[5]
Regioisomer Check: If you observe two methyl singlets very close to each other (e.g., 3.4

and 3.5 ppm), suspect the N1,N2-dimethyl byproduct. The O-methyl group must appear

downfield (>4.0 ppm) due to the electronegativity of oxygen.

Tautomerism: The presence of the O-methyl group locks the system in the 2H-quinoid-like

form, preventing tautomerization back to the ketone.

Critical Discussion & Troubleshooting
Why not use Sodium Hydride (NaH)?
Using NaH creates a "naked" anion. The negative charge is delocalized between the Oxygen

and

. Since Nitrogen is often a better nucleophile in these fused systems (and the amide-like
product is thermodynamically more stable), NaH/MeI conditions frequently yield 1,2-
dimethylindazol-3-one as the major product. The use of

is a specific "heteroatom control" tactic.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11920893?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alternative Route: Mitsunobu Reaction
If the silver method fails or yields are low, the Mitsunobu reaction is a viable alternative for Step

2.

Conditions: 2-methyl-2H-indazol-3-ol + Methanol +

+ DIAD in THF.

Advantage: Mitsunobu conditions generally favor O-alkylation of lactams/amides over N-

alkylation due to the formation of the oxy-phosphonium intermediate.

Safety & Handling
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a fume hood

with double-gloving.

Silver Carbonate: Toxic to aquatic life and can stain skin (argyria). Dispose of silver waste in

dedicated heavy metal containers.

Indazoles: Many indazole derivatives are biologically active (kinase inhibitors).[3] Treat the

final product as a potential potent bioactive agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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